molecular formula C10H9NO4 B2433280 2-(2-Cyano-6-methoxyphenoxy)acetic acid CAS No. 338394-00-6

2-(2-Cyano-6-methoxyphenoxy)acetic acid

Cat. No.: B2433280
CAS No.: 338394-00-6
M. Wt: 207.185
InChI Key: WSXLKIGRQBXNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Cyano-6-methoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C10H9NO4 . The compound has a molecular weight of 207.18 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H9NO4 . The structure consists of a cyano group (-CN), a methoxy group (-OCH3), and a phenoxy group (Ph-O-) attached to an acetic acid moiety .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 207.18 .

Scientific Research Applications

Antimicrobial and Anti-Mycobacterial Agents

Research has shown that derivatives of 2-(2-Cyano-6-methoxyphenoxy)acetic acid have promising applications in antimicrobial and anti-mycobacterial therapies. For instance, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)acetic acid have been synthesized and evaluated for significant antimicrobial activities against various microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, another study synthesized phenoxy acetic acid derivatives and evaluated them as anti-mycobacterial agents against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).

Liquid Crystalline Polyacetylenes

This compound derivatives have been used in the synthesis of side-chain liquid crystalline polyacetylenes. These materials exhibit unique mesomorphic properties, crucial for advanced material applications (Kong & Tang, 1998).

Esterase Assays

This compound has been instrumental in developing sensitive esterase assays. The use of α-cyano-containing esters derived from this compound has enhanced the sensitivity and utility of esterase assays, providing valuable tools for biological and medicinal research (Shan & Hammock, 2001).

Photochemical Synthesis

In the field of photochemistry, derivatives of this compound have been used to synthesize chromones, showcasing their potential in photochemical approaches and synthesis processes (Álvaro et al., 1987).

Antiviral Activity

Moreover, certain phenoxy acetic acid derivatives synthesized from this compound have been evaluated for their antiviral activity. Although they did not show specific antiviral activity, such research contributes to the broader understanding of potential antiviral agents (Shahar Yar et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(2-cyano-6-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-4H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXLKIGRQBXNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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